molecular formula C7H9N3O2 B15275860 (3r)-3-Amino-3-(pyrazin-2-yl)propanoic acid

(3r)-3-Amino-3-(pyrazin-2-yl)propanoic acid

Cat. No.: B15275860
M. Wt: 167.17 g/mol
InChI Key: YQTIJSCUNSAKSA-RXMQYKEDSA-N
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Description

(3r)-3-Amino-3-(pyrazin-2-yl)propanoic acid is a compound that features an amino group and a pyrazine ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r)-3-Amino-3-(pyrazin-2-yl)propanoic acid typically involves the introduction of the pyrazine ring to a propanoic acid derivative. One common method is the reaction of pyrazine-2-carboxylic acid with an appropriate amine under acidic conditions to form the desired product. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3r)-3-Amino-3-(pyrazin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3r)-3-Amino-3-(pyrazin-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3r)-3-Amino-3-(pyrazin-2-yl)propanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrazine ring can interact with aromatic residues in proteins, while the amino group can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(pyridin-2-yl)propanoic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.

    3-Amino-3-(pyrimidin-2-yl)propanoic acid: Contains a pyrimidine ring, offering different electronic properties.

    3-Amino-3-(quinolin-2-yl)propanoic acid: Features a larger quinoline ring, which may affect its binding affinity and specificity.

Uniqueness

(3r)-3-Amino-3-(pyrazin-2-yl)propanoic acid is unique due to the presence of the pyrazine ring, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

(3R)-3-amino-3-pyrazin-2-ylpropanoic acid

InChI

InChI=1S/C7H9N3O2/c8-5(3-7(11)12)6-4-9-1-2-10-6/h1-2,4-5H,3,8H2,(H,11,12)/t5-/m1/s1

InChI Key

YQTIJSCUNSAKSA-RXMQYKEDSA-N

Isomeric SMILES

C1=CN=C(C=N1)[C@@H](CC(=O)O)N

Canonical SMILES

C1=CN=C(C=N1)C(CC(=O)O)N

Origin of Product

United States

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